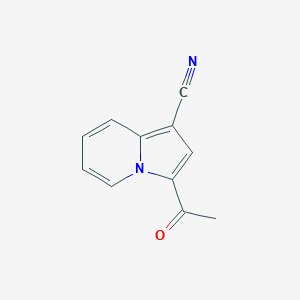

3-Acetylindolizine-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetylindolizine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8(14)11-6-9(7-12)10-4-2-3-5-13(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBHFNNNADTLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356146 | |

| Record name | 3-acetylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158670-17-8 | |

| Record name | 3-acetylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of the 3 Acetylindolizine 1 Carbonitrile Core

Aromatic Reactivity of the Indolizine (B1195054) System

The indolizine system generally exhibits a high degree of aromaticity, leading to a preference for substitution reactions over addition reactions. Its chemical behavior is often compared to that of pyrroles and indoles, with a marked tendency to react with electrophiles. jbclinpharm.org

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indolizine and its derivatives. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org The stability of this intermediate determines the regioselectivity of the substitution.

For the indolizine core, molecular orbital calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the C3 position, followed by the C1 position. jbclinpharm.org However, in 3-acetylindolizine-1-carbonitrile, both the C1 and C3 positions are already substituted. The acetyl and carbonitrile groups are electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. youtube.com

Despite the deactivating nature of the existing substituents, electrophilic substitution can still occur on the pyridine (B92270) ring of the indolizine system, albeit under harsher conditions than for unsubstituted indolizine. The precise position of further substitution on the pyridine ring (C5, C6, C7, or C8) would be influenced by a complex interplay of the electronic effects of the fused pyrrole (B145914) ring and the deactivating groups at C1 and C3.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. wikipedia.orglibretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

While specific data on the electrophilic substitution of this compound is not extensively documented, studies on related substituted indolizines provide insights. For instance, the nitration of 3-acetyl-2-methylindolizine occurs at the C1 position, and further nitration can lead to dinitro derivatives. jbclinpharm.org This suggests that even with a deactivating acetyl group at C3, the indolizine ring can undergo further electrophilic attack.

Table 1: General Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted indolizine |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted indolizine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted indolizine |

Nucleophilic Reactions and their Regioselectivity

The electron-rich nature of the indolizine ring system generally makes it resistant to nucleophilic attack. jbclinpharm.org However, the presence of strong electron-withdrawing groups, such as the acetyl and carbonitrile groups in this compound, can render the ring more susceptible to nucleophilic reactions. These groups can stabilize the negative charge in the intermediate formed during nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) on the indolizine core of this compound is not a commonly reported reaction pathway. Instead, nucleophilic attack is more likely to occur at the carbonyl carbon of the acetyl group or at the carbon of the nitrile group, which are more electrophilic centers.

Reactions Involving the Acetyl Group at C3

The acetyl group at the C3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations.

The carbonyl group of the acetyl moiety is electrophilic and can react with a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity allows for the synthesis of a diverse array of derivatives. The general mechanism involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Common derivatization reactions include:

Formation of Hydrazones, Oximes, and Semicarbazones: Reaction with hydrazine, hydroxylamine, or semicarbazide, respectively, to form the corresponding C=N linked derivatives.

Wittig Reaction: Reaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond.

Condensation Reactions: The acetyl group can participate in base-catalyzed aldol-type condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.

Table 2: Examples of Carbonyl Derivatization Reactions

| Reagent | Product Functional Group | General Product Structure |

|---|---|---|

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone | C=N-NHCONH₂ |

| Phosphorus Ylide (Ph₃P=CR₂) | Alkene | C=CR₂ |

Reductive Transformations of the Acetyl Moiety

The acetyl group can be reduced to either a secondary alcohol or an ethyl group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures will typically reduce the ketone to a secondary alcohol, yielding 1-(1-cyanoindolizin-3-yl)ethanol.

Reduction to an Alkane (Deoxygenation): More vigorous reduction methods can completely remove the carbonyl oxygen to form an ethyl group. Common methods for this transformation include:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Wolff-Kishner Reduction: Involves the formation of a hydrazone intermediate, followed by treatment with a strong base like potassium hydroxide (B78521) (KOH) at high temperatures.

Transformations of the Carbonitrile Group at C1

The carbonitrile group at the C1 position of this compound is a key functional group that can be readily converted into other valuable moieties, significantly expanding the synthetic utility of this heterocyclic system.

Hydrolytic Reactions

The hydrolysis of the nitrile group offers a direct pathway to amides and carboxylic acids. While specific studies on the hydrolysis of this compound are not extensively documented in the reviewed literature, the general principles of nitrile hydrolysis can be applied. Typically, this transformation is carried out under acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid with more forcing conditions.

For instance, the hydrolysis of nitriles can be achieved using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) to yield the amide. The choice of reaction conditions, such as temperature and the concentration of the acid or base, is crucial in determining the final product.

Reduction of the Nitrile Function

The reduction of the nitrile group in the this compound core provides access to primary amines. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water furnishes the primary amine.

Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel can also be employed to reduce nitriles to primary amines. This method often requires elevated temperatures and pressures.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The reaction begins with the nucleophilic attack of the carbanion equivalent on the nitrile carbon, forming an imine anion which is then hydrolyzed during the aqueous workup to yield a ketone. This reaction provides a valuable method for the construction of new carbon-carbon bonds at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Indolizines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the C1-cyano group of this compound is not a standard transformation, functionalization of the indolizine core at other positions opens up avenues for these reactions. For example, if a halogen atom is introduced onto the indolizine ring, it can serve as a handle for various palladium-catalyzed couplings, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.org

These reactions typically involve an oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org The functionalization of indolizines through these methods allows for the synthesis of a wide array of derivatives with diverse substitution patterns.

Oxidative and Reductive Manipulations

The indolizine nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation. jbclinpharm.org The reaction of indolizines with oxidizing agents can lead to a variety of products, depending on the substrate and the reaction conditions. For instance, the nitration of 3-acetyl-2-methylindolizine with concentrated sulfuric acid has been reported to yield the 1-nitro derivative. jbclinpharm.org

Conversely, the indolizine ring can also undergo reductive transformations. Catalytic hydrogenation, for example, can be used to reduce the pyridine part of the indolizine system. The specific conditions of the reduction will determine the extent of saturation.

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. nih.gov The this compound core, with its multiple reactive sites, is a prime candidate for participating in such reaction sequences.

For example, a reaction could be initiated by a nucleophilic addition to the acetyl group, which could then trigger an intramolecular cyclization involving the nitrile group or another part of the indolizine ring. While specific examples of cascade reactions starting from this compound are not prevalent in the reviewed literature, the concept has been demonstrated in related systems, such as the base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles. nih.gov These reactions showcase the potential for constructing complex molecular architectures in a single synthetic operation.

Spectroscopic and Structural Characterization Methodologies for Indolizine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Acetylindolizine-1-carbonitrile, both ¹H and ¹³C NMR would be crucial for a complete structural assignment.

¹H NMR Analysis

In a ¹H NMR spectrum of this compound, each unique proton in the molecule would produce a distinct signal. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) would provide a wealth of structural information.

The protons on the indolizine (B1195054) ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effects of the acetyl and carbonitrile groups. The proton at position 2 would likely be a singlet, while the protons on the six-membered ring (positions 5, 6, 7, and 8) would exhibit characteristic coupling patterns (e.g., doublets, triplets, or doublet of doublets) depending on their neighboring protons. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, likely around δ 2.5 ppm.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | Singlet | ~ δ 8.0-8.5 |

| H-5 | Doublet or Doublet of Doublets | ~ δ 7.5-8.0 |

| H-6 | Triplet or Triplet of Doublets | ~ δ 7.0-7.5 |

| H-7 | Triplet or Triplet of Doublets | ~ δ 7.0-7.5 |

| H-8 | Doublet or Doublet of Doublets | ~ δ 8.5-9.0 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental composition, confirming the molecular formula of C₁₁H₈N₂O. The expected monoisotopic mass would be calculated and compared to the experimental value.

LC-MS and UPLC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be employed to analyze the purity of the synthesized compound and to study its fragmentation behavior. The compound would first be separated from any impurities by the liquid chromatography system, and then the mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. The fragmentation pattern can provide valuable clues about the structure of the molecule, for instance, the loss of the acetyl group or the cyano group.

Expected Fragmentation Data for this compound:

| Fragment Ion | Possible Structure |

|---|---|

| [M-CH₃CO]⁺ | Loss of the acetyl group |

Note: The actual fragmentation pattern would be determined from the experimental mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. A strong absorption in the region of 1680-1700 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the indolizine ring would be observed in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | ~ 2220-2260 |

| C=O (Ketone) | ~ 1680-1700 |

| Aromatic C-H | > 3000 |

Note: The exact wavenumbers would be determined from an experimental IR spectrum.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and empirical formula of a newly synthesized compound.

For this compound, the molecular formula is C₁₁H₈N₂O. Based on this, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis of a synthesized sample would then be matched with these theoretical percentages to confirm its identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 71.73 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.39 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.22 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.69 |

| Total | 184.21 | 100.00 |

Note: The data presented in this table is theoretical and serves as a benchmark for experimental verification.

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography to this compound would yield a wealth of structural information. A single crystal of the compound would be grown and then mounted on a diffractometer. The resulting diffraction data would be used to solve and refine the crystal structure, providing key parameters that define its solid-state conformation.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an X-ray crystallographic analysis. Specific experimental data for this compound is not publicly available at this time.

The detailed structural parameters obtained from X-ray crystallography, such as the planarity of the indolizine ring system and the orientation of the acetyl and carbonitrile substituents, are crucial for understanding the molecule's electronic properties and potential intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Studies on Indolizine Systems

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations offer a profound understanding of the electronic nature of 3-Acetylindolizine-1-carbonitrile. These calculations are foundational for predicting the molecule's reactivity, stability, and spectroscopic behavior. The reactivity of the indolizine (B1195054) core is a key area of investigation, with theoretical calculations indicating that electrophilic substitutions are most likely to occur at the C-3 and C-1 positions. This is consistent with molecular orbital (MO) calculations which identify the C-3 position as the most reactive site for electrophilic attack, followed by the C-1 position ekb.eg.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules like this compound. DFT studies provide valuable information on the optimized geometry, electronic properties, and vibrational frequencies of the molecule. While specific DFT data for this compound is not extensively documented in publicly available literature, the methodology has been successfully applied to a variety of related heterocyclic compounds, demonstrating its utility in this class of molecules researchgate.netnih.gov. For instance, in studies of other heterocyclic systems, DFT calculations have been instrumental in determining molecular geometry, stability, and reactivity nih.gov.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

In computational analyses of related indolinone derivatives, the distribution and energy of the LUMO have been correlated with biological activity brieflands.com. Specifically, a focused LUMO lobe in a particular molecular region was found to be associated with inhibitory activity against Plasmodium falciparum brieflands.com. For coumarin (B35378) derivatives, which share some structural similarities, DFT calculations have been used to determine the HOMO-LUMO energy gap and other related electronic parameters nih.gov.

Table 1: Representative Frontier Molecular Orbital Data for a Related Coumarin Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: This data is for a related coumarin derivative and is presented for illustrative purposes to demonstrate the type of information obtained from such analyses. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic and interactive view of this compound, particularly in its potential interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein's active site.

Studies on related indolizine-1-carbonitrile (B3051405) derivatives have utilized molecular docking to investigate their potential as antimicrobial agents. For example, docking studies have been performed with the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase to determine the probable binding modes of these compounds nih.gov. In a study of oxazine (B8389632) derivatives, molecular docking revealed that compounds with a 4-chlorobenzamide (B146232) group showed higher potency as antibacterial agents by inhibiting TetR researchgate.net.

The output of a molecular docking study includes the binding energy, which is an estimation of the affinity between the ligand and the receptor, and the geometric characterization of the binding pose, which details the specific interactions such as hydrogen bonds and hydrophobic interactions.

In the analysis of other heterocyclic compounds, such as piperidinylpiperidine derivatives, molecular docking has been used to rationalize their inhibitory activities against enzymes like Acetyl-CoA carboxylase brieflands.com. For a series of synthesized indole (B1671886) derivatives, molecular docking against UDP-N-acetylmuramate-l-alanine ligase and human lanosterol (B1674476) 14α-demethylase revealed binding energies ranging from -8.5 to -11.5 Kcal/mol for the most potent compound.

Table 2: Illustrative Molecular Docking Results for a Potent Indole Derivative

| Target Enzyme | Binding Energy (Kcal/mol) |

| UDP-N-acetylmuramate-l-alanine ligase | -11.5 |

| Human lanosterol 14α-demethylase | -8.5 |

Note: This data is for a related indole derivative and serves as an example of the energetic characterization obtained from molecular docking studies.

Molecular Docking Studies for Ligand-Receptor Interactions

Identification of Key Interacting Residues and Binding Motifs

Although direct molecular docking studies on this compound are not extensively documented, research on analogous indolizine-1-carbonitrile derivatives has revealed potential interactions with the active sites of several key enzymes, including fungal 14α-demethylase and bacterial protein tyrosine phosphatase. biointerfaceresearch.comnih.gov Furthermore, other indolizine analogs have been identified as inhibitors of cyclooxygenase-2 (COX-2). brieflands.comnih.govnih.govnih.gov

Based on the computational analysis of these related compounds, it is plausible to infer the key interacting residues and binding motifs for this compound within these enzyme active sites. The acetyl group at the 3-position and the carbonitrile group at the 1-position of the indolizine core are expected to play crucial roles in defining its binding orientation and affinity.

Table 1: Postulated Key Interacting Residues for this compound with Various Enzyme Targets (Based on Analogous Compounds)

| Target Enzyme | Key Interacting Residues (Postulated) | Potential Binding Interactions |

| Fungal 14α-demethylase | Tyrosine, Cysteine, Heme iron | Hydrogen bonding, Pi-pi stacking, Coordination with heme iron |

| Bacterial Protein Tyrosine Phosphatase | Cysteine, Arginine, Aspartic Acid | Hydrogen bonding, Electrostatic interactions |

| Cyclooxygenase-2 (COX-2) | Arginine, Tyrosine, Serine | Hydrogen bonding, Hydrophobic interactions |

This table is generated based on computational studies of related indolizine derivatives and represents a theoretical model for the potential interactions of this compound.

The carbonitrile group, with its linear geometry and electron-withdrawing nature, could engage in critical hydrogen bonding or electrostatic interactions with amino acid residues such as arginine or tyrosine within the enzyme's active site. The acetyl group, featuring a carbonyl oxygen, is a prime candidate for forming hydrogen bonds with serine or tyrosine residues. The indolizine ring itself can participate in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan.

Molecular Dynamics Simulations to Elucidate Interaction Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. While no specific MD simulation studies for this compound are available, simulations performed on other indolizine derivatives targeting enzymes like nicotinamide (B372718) phosphoribosyltransferase and beta-lactamase offer insights into the potential dynamic behavior of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For indolizine derivatives, QSAR studies have been employed to understand the structural requirements for potent enzyme inhibition. researchgate.net

A hypothetical QSAR model for a series of 3-acetylindolizine derivatives could reveal the quantitative impact of substituents on the indolizine core on their inhibitory potency. For instance, such a model might demonstrate that electron-withdrawing groups at specific positions enhance activity, while bulky substituents are detrimental. These models can generate hypotheses about the mechanism of action, suggesting which structural features are critical for optimal interaction with the target enzyme. While a specific QSAR study for this compound is not available, the principles derived from studies on similar scaffolds are invaluable for guiding future drug design efforts.

Molecular Interactions and Mechanistic Insights in Chemical Biology Research

Exploration of Indolizine-Biological Target Interactions

The biological activity of indolizine (B1195054) derivatives is a direct consequence of their ability to bind to and modulate the function of biological macromolecules. Research into these interactions provides a foundation for the rational design of new therapeutic agents.

The potential of 3-Acetylindolizine-1-carbonitrile and its analogs to act as enzyme inhibitors has been a subject of scientific inquiry. The specific functionalities of this compound, the C3-acetyl group and the C1-carbonitrile group, play a pivotal role in its binding affinity and inhibitory mechanism against various enzymes.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): The cyclooxygenase enzymes are key mediators of inflammation. While direct inhibitory data for this compound is not extensively documented, studies on other indolizine derivatives suggest a potential for COX inhibition. nih.govinstem.res.inproquest.com For instance, a series of 7-methoxy indolizine analogues have been designed and evaluated as COX-2 inhibitors, with some compounds showing activity in the micromolar range. nih.govinstem.res.inproquest.com The inhibitory mechanism is thought to involve hydrophobic interactions within the enzyme's active site. nih.govproquest.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against COX enzymes, a hypothesis that warrants further experimental validation.

Beta-lactamase: Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a significant global health threat. nih.gov A molecular dynamics study has proposed indolizine derivatives as potential inhibitors of beta-lactamase. nih.gov The study suggests that these compounds can bind to the enzyme, potentially disrupting its catalytic activity. While specific data for this compound is not available, the general findings for the indolizine class suggest it as a candidate for further investigation as a β-lactamase inhibitor. nih.gov

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): NAMPT is a critical enzyme in the NAD+ salvage pathway and a target in cancer therapy. nih.govnih.gov A computational study has explored the potential of indolizine derivatives to inhibit NAMPT. nih.gov The study identified two indolizine derivatives with high binding affinities to the enzyme. nih.gov Although these were not this compound, the research provides a strong rationale for evaluating its inhibitory potential against NAMPT. The proposed mechanism involves interactions within the enzyme's active site, highlighting the importance of the indolizine scaffold for binding. nih.gov

| Enzyme Target | Potential Inhibition by Indolizine Derivatives | Key Findings from Related Studies | Relevance to this compound |

| COX-1 & COX-2 | Yes | 7-methoxy indolizine analogues show COX-2 inhibition. nih.govinstem.res.inproquest.com | The indolizine core suggests potential for similar activity. |

| Beta-lactamase | Yes | Molecular dynamics studies propose indolizines as inhibitors. nih.gov | The shared scaffold makes it a candidate for investigation. |

| NAMPT | Yes | Computational studies show high binding affinities for some indolizines. nih.gov | The core structure provides a basis for potential inhibitory action. |

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. While specific receptor binding studies for this compound are not widely reported, the broader class of indolizine derivatives has been investigated for its ability to modulate various receptors. For example, certain indolizine compounds have been studied as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, suggesting that the indolizine scaffold can be tailored to interact with specific receptor subtypes. researchgate.net The potential for this compound to modulate receptor pathways remains an area for future research.

By interacting with key enzymes and receptors, this compound has the potential to interfere with various cell signaling pathways. For instance, inhibition of COX enzymes would disrupt the prostaglandin (B15479496) synthesis pathway, which is crucial in inflammation and pain signaling. Similarly, inhibition of NAMPT would interfere with cellular NAD+ metabolism, impacting a wide range of cellular processes including energy metabolism, DNA repair, and sirtuin activity. nih.gov The antimicrobial activity observed in some indolizine-1-carbonitrile (B3051405) derivatives suggests interference with essential bacterial signaling pathways. nih.govnih.govbrieflands.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-acetylindolizine-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of indolizine derivatives often involves cyclization reactions or functional group modifications. For example, indolizine-3-carbonitrile derivatives can be synthesized via reactions involving thioaldehyde intermediates with cyanide ions, as demonstrated in the unexpected formation of 1-methyl-2-phenylindolizine-3-acetonitrile . Key parameters include solvent choice (e.g., ethanol or DMF), reflux duration (4–6 hours), and stoichiometric ratios of reagents like ammonium acetate . Purification via recrystallization (e.g., using ethanol/DMF mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- IR Spectroscopy : Confirms nitrile (C≡N) and acetyl (C=O) functional groups. Absorptions near 2,219 cm⁻¹ (CN) and 1,719 cm⁻¹ (CO) are diagnostic .

- NMR : ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 7.29–8.01 ppm and acetyl protons near δ 2.24–2.37 ppm). ¹³C NMR distinguishes carbon types, such as nitrile carbons (98–116 ppm) and carbonyl carbons (165–171 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns validate the molecular formula .

Q. How does the acetyl group at position 3 influence the reactivity and stability of the indolizine-carbonitrile core?

- Methodological Answer : The acetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or condensations. However, steric hindrance from the acetyl moiety may reduce reactivity at adjacent positions. Stability studies in DMSO or aqueous ethanol (pH 7–9) are recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative effects) may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. Validate results using:

- Dose-response curves to confirm IC₅₀ reproducibility.

- HPLC purity checks (>95% purity required) .

- Comparative molecular docking to assess binding affinity consistency across derivatives .

Q. What computational strategies are effective for predicting the electronic properties and regioselectivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites like the nitrile carbon or acetyl oxygen. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, such as enzymes or receptors, by analyzing binding energies and steric complementarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Q. How can catalytic systems be designed to improve the efficiency of indolizine-carbonitrile functionalization?

- Methodological Answer : Transition-metal catalysts (e.g., Pd or Cu) enable cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids to introduce aryl groups at the indolizine 1-position.

- Cyanation : CuI/1,10-phenanthroline systems facilitate nitrile group retention under mild conditions .

Q. What crystallographic data are available for this compound derivatives, and how do structural parameters correlate with bioactivity?

- Methodological Answer : X-ray diffraction studies (e.g., monoclinic P2₁/c space group) reveal bond lengths (C≡N: ~1.15 Å) and dihedral angles influencing molecular planarity. Correlate crystal packing (e.g., π-π stacking interactions) with solubility and membrane permeability in biological assays .

Data Contradictions and Validation

- Synthetic Yield Variability : Discrepancies in yields (e.g., 57–68% for similar derivatives) may stem from uncontrolled exothermic reactions or incomplete purification. Replicate procedures with precise temperature control (±2°C) .

- Biological Activity Conflicts : Cross-validate using orthogonal assays (e.g., MTT and ATP-based viability tests) and standardized compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.